(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(8-7-16-5-2-1-3-6-16)20-13-9-17(10-14-20)15-21-12-4-11-19-21/h1-8,11-12,17H,9-10,13-15H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXIMTBASUXFDG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, a compound with the molecular formula C18H21N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 295.386 g/mol
- Purity : Typically 95% .
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in key physiological processes. The presence of the pyrazole moiety suggests potential anti-inflammatory and analgesic effects, as pyrazole derivatives are known for such activities .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds demonstrated IC50 values below 10 µM against human leukemia and melanoma cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed its efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that pyrazole derivatives could inhibit bacterial growth more effectively than standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by docking studies that suggest it may inhibit enzymes like prostaglandin reductase (PTGR2) . This inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
Case Studies
Scientific Research Applications
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.386 g/mol . It is typically available with a purity of 95% and is used as a research compound in various applications.
Properties
- IUPAC Name : (E)-3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
- Molecular Formula : C18H21N3O
- Molecular Weight : 295.4 g/mol
Biological Activities
This compound has potential biological activities, particularly due to the presence of the pyrazole moiety, which is known for anti-inflammatory and analgesic effects .
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines, with pyrazole derivatives showing IC50 values below 10 µM against human leukemia and melanoma cells.
Antimicrobial Activity
In vitro tests have shown that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. Pyrazole derivatives have demonstrated the ability to inhibit bacterial growth more effectively than standard antibiotics.
Anti-inflammatory Effects
Docking studies suggest that this compound may inhibit enzymes like prostaglandin reductase (PTGR2), potentially reducing inflammation and making it a candidate for treating inflammatory diseases.
Pyrazoles in general as medicinal scaffolds
Pyrazole derivatives, in general, exhibit a broad spectrum of biological activities . Several studies highlight the potential of pyrazole derivatives as anti-inflammatory, antimicrobial, and anticancer agents . Some examples include:
- Anti-inflammatory activity: Several pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib .
- Antimicrobial activity: Pyrazole compounds have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . Some pyrazole derivatives also exhibit anti-tubercular and anti-microbial properties against various bacterial and fungal strains.
- Anticancer activity: Certain pyrazole derivatives have been found to inhibit the growth of A549 lung cancer cells and induce apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Heterocyclic Substitutions
(a) Pyrazole vs. Imidazole
- Target Compound : Pyrazole provides two adjacent nitrogen atoms, enabling dual hydrogen-bonding interactions.
- Analog : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () replaces pyrazole with imidazole, which has a more electron-rich aromatic system due to the additional nitrogen atom. This substitution may enhance binding to metal ions or polar receptors but reduce metabolic stability compared to pyrazole .
(b) Pyrazole vs. Benzimidazole
- Analog : (E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate () substitutes pyrazole with benzimidazole, a larger, planar heterocycle. This increases aromatic surface area for stacking interactions but may reduce solubility due to higher lipophilicity .
Variations in the Piperidine/Piperazine Core
(a) Piperidine vs. Piperazine
- Analog : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () uses a piperazine ring, which introduces an additional nitrogen atom. Piperazine’s greater flexibility and basicity can improve solubility and interaction with acidic residues in biological targets .
(b) Bulky Substituents
Electron-Withdrawing/Donating Groups on Aromatic Rings
(a) Chlorine Substituents
- Analog: (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () incorporates electron-withdrawing Cl atoms on the phenyl ring.
(b) Methoxy Substituents
- Analog: (E)-1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one () includes methoxy and benzodioxole groups. Methoxy donors improve solubility and enable hydrogen bonding, while benzodioxole enhances π-π interactions .
Aromatic System Modifications
(a) Thiophene vs. Phenyl
- Analog : (E)-1-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one () replaces the terminal phenyl with thiophene. Thiophene’s lower aromaticity and sulfur atom alter electronic properties and may influence redox activity or metal coordination .
(b) Fluorine Substituents
- Analog : (E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one () introduces a fluorobenzyl group. Fluorine’s electronegativity increases lipophilicity and metabolic stability while modulating electronic effects on adjacent functional groups .
Q & A
Q. What are the established synthetic pathways for (E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and what critical reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a piperidine derivative with a pyrazole-containing aldehyde or ketone to introduce the (1H-pyrazol-1-yl)methyl group.
- Step 2 : Formation of the α,β-unsaturated ketone (enone) via Claisen-Schmidt condensation between an aryl aldehyde and a ketone-bearing intermediate.
- Critical conditions : Use of anhydrous solvents (e.g., THF or DMF), temperature control (60–80°C for condensation steps), and catalysts like piperidine or acetic acid for enone formation. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, confirming the enone (δ 6.5–7.8 ppm for vinyl protons) and piperidine/pyrazole moieties.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects stereochemical impurities .
Q. What are the key physicochemical properties influencing this compound’s behavior in biological assays?
- Methodological Answer :
- Solubility : Limited aqueous solubility (common for aryl-enone systems); use DMSO or ethanol as stock solvents (≤10 mM).
- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability.
- Stability : Susceptible to photodegradation; store in amber vials at -20°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Purity verification : Re-analyze compound batches via HPLC and NMR to rule out degradation products.
- Stereochemical confirmation : Use chiral HPLC or X-ray crystallography to ensure the (E)-configuration, as the (Z)-isomer may exhibit reduced activity .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the enone moiety’s role in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the enone with saturated ketones, esters, or amides.
- Biological testing : Compare inhibition of target enzymes (e.g., kinases) or receptor binding (via SPR or radioligand assays).
- Computational modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to assess hydrogen bonding and hydrophobic interactions .
Q. What strategies mitigate synthetic challenges in introducing the (1H-pyrazol-1-yl)methyl group onto the piperidine ring?
- Methodological Answer :
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc or Fmoc to prevent side reactions.
- Coupling conditions : Use Mitsunobu reactions (DIAD/PPh) or nucleophilic substitution with pyrazole derivatives under inert atmospheres.
- Post-functionalization : Introduce the pyrazole moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if pre-functionalized halides are available .
Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolic fate?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low), and cytochrome P450 interactions (CYP3A4 substrate).
- Metabolic sites : Identify labile positions (e.g., enone for glutathione conjugation) using MetaSite or GLORYx .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in cancer cell lines?
- Methodological Answer :
- Dose-response validation : Test multiple concentrations (1 nM–100 µM) and exposure times (24–72 hrs).
- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to confirm on-target effects.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
Key Structural and Functional Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
